3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile
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Overview
Description
3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile is a chemical compound that features a pyridine ring substituted with a nitrile group and an ether linkage to a methylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 3-hydroxy-1-methylpyrrolidine under suitable conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often employ catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
Scientific Research Applications
3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ether linkage to the methylpyrrolidine moiety may also play a role in modulating the compound’s overall properties and effects.
Comparison with Similar Compounds
Similar Compounds
3-[(1-Methyl-2-pyrrolidinyl)oxy]pyridine: This compound is similar in structure but lacks the nitrile group.
4-Cyanopyridine: This compound shares the nitrile-substituted pyridine ring but lacks the ether linkage to the methylpyrrolidine moiety.
1-Methylpyrrolidine: This compound features the pyrrolidine ring but lacks the pyridine and nitrile components.
Uniqueness
3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile is unique due to its combination of a nitrile-substituted pyridine ring and an ether linkage to a methylpyrrolidine moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(1-methylpyrrolidin-3-yl)oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-5-3-10(8-14)15-11-7-13-4-2-9(11)6-12/h2,4,7,10H,3,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIPMKDJGNOZBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CN=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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